molecular formula C9H10O4 B15081927 Acetophenone, 3,4-dihydroxy-5-methoxy- CAS No. 3934-89-2

Acetophenone, 3,4-dihydroxy-5-methoxy-

Cat. No.: B15081927
CAS No.: 3934-89-2
M. Wt: 182.17 g/mol
InChI Key: APWNPKIBUXZTOW-UHFFFAOYSA-N
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Description

Acetophenone, 3,4-dihydroxy-5-methoxy-, is a phenolic compound that belongs to the class of acetophenones It is characterized by the presence of hydroxyl and methoxy groups on the aromatic ring, which contribute to its unique chemical properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 3,4-dihydroxy-5-methoxy-, undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.

    Reduction: The carbonyl group in acetophenone can be reduced to form alcohols.

    Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone, 3,4-dihydroxy-5-methoxy-, is unique due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and biological activity compared to other acetophenone derivatives. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

3934-89-2

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

1-(3,4-dihydroxy-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H10O4/c1-5(10)6-3-7(11)9(12)8(4-6)13-2/h3-4,11-12H,1-2H3

InChI Key

APWNPKIBUXZTOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)O)O

Origin of Product

United States

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